molecular formula C6H12N2O2 B1419534 Oxane-2-carbohydrazide CAS No. 59293-14-0

Oxane-2-carbohydrazide

Cat. No.: B1419534
CAS No.: 59293-14-0
M. Wt: 144.17 g/mol
InChI Key: AKFYOJKEXXUGPN-UHFFFAOYSA-N
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Description

Oxane-2-carbohydrazide is a chemical compound with the CAS Number: 59293-14-0 . It has a molecular weight of 144.17 and its IUPAC name is tetrahydro-2H-pyran-2-carbohydrazide .


Synthesis Analysis

Carbohydrazide, a compound similar to this compound, is prepared by reacting dimethyl carbonate with hydrazine hydrate . Its single crystal has been cultured with a slow evaporation method .


Molecular Structure Analysis

The molecular structure of this compound is determined by its Inchi Code: 1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) . The InChI key is AKFYOJKEXXUGPN-UHFFFAOYSA-N .

Scientific Research Applications

Acoustic Properties and Interaction Analysis

A study by Choudhari, Hedaoo, and Wadekar (2016) in "Archives of Applied Science Research" explored the ultrasonic properties of substituted 2-oxo-2-H-chromene-3-carbohydrazide derivatives. They focused on adiabatic compressibility, apparent molal volume, and solvation number in 70% DMF-water at 305K. These acoustic parameters help to understand the interactions in solutions (Choudhari, Hedaoo, & Wadekar, 2016).

Medical Application in Ophthalmology

In the field of ophthalmology, Oxane HD, a mixture containing ultra-purified silicone oil and RMN3 (a partially fluorinated olefin), has been studied. Rizzo et al. (2005) conducted a pilot study on its use as a heavier-than-water internal tamponade agent for treating retinal detachment and related conditions (Rizzo et al., 2005).

Catalyst for Fuel Cells

Qi et al. (2015) in "Carbon" investigated carbon nanotubes as catalysts for direct carbohydrazide fuel cells. They found carbon nanotubes to be more efficient than carbon black and multi-layer graphene in catalyzing the carbohydrazide oxidation reaction in alkaline media. This suggests potential applications in developing metal-free carbon catalysts for fuel cell technology (Qi et al., 2015).

Role in Carbon Dioxide Capture

Fytianos, Vevelstad, and Knuutila (2016) in the "International Journal of Greenhouse Gas Control" discussed the use of carbohydrazide as a corrosion inhibitor in MEA-based CO2 capture plants. They focused on its effectiveness in reducing solvent degradation and steel corrosion, highlighting its potential role in enhancing the operational efficiency of CO2 capture processes (Fytianos, Vevelstad, & Knuutila, 2016).

Organic Synthesis and Pharmaceutical Applications

Several studies have explored the use of Oxane-2-carbohydrazide in organic synthesis and pharmaceutical applications. For instance, Ahmed, Habibullah, and Shamshir Khan (2011) synthesized novel 1,3,4-oxadizole derivatives from 2,3-dihydro-1,4-benzodithis compound, demonstrating significant antihepatotoxic activity (Ahmed, Habibullah, & Shamshir Khan, 2011).

Safety and Hazards

Oxane-2-carbohydrazide may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It’s worth noting that carbohydrazide derivatives, which oxane-2-carbohydrazide is a part of, have been found to exhibit various biological activities . These activities suggest that these compounds may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Carbohydrazide derivatives are known to interact with their targets in a variety of ways . For instance, they can bind to the active sites of enzymes, inhibiting their function, or they can interact with receptors, modulating their activity. The specific interactions and resulting changes would depend on the particular target and the structure of the this compound molecule.

Biochemical Pathways

Given the broad range of biological activities exhibited by carbohydrazide derivatives , it’s plausible that this compound could influence multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, and more. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular metabolism.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Based on the known activities of carbohydrazide derivatives , it’s plausible that this compound could have various effects at the molecular and cellular levels. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of gene expression, and more.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

Oxane-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazine and carbon dioxide, leading to the formation of hydrazine and carbohydrazide derivatives . These interactions are crucial for its function as an oxygen scavenger in boiler systems, where it helps in reducing oxygen-related corrosion . Additionally, this compound has shown potential antiviral and anticancer activities, making it a valuable compound in medicinal chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity on A549 human lung cancer cells, indicating its potential as an anticancer agent

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an oxygen scavenger by reacting with oxygen and forming protective oxide films on metal surfaces . This reaction helps in preventing corrosion in boiler systems. Additionally, this compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells, although the exact molecular pathways involved are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but decomposes at elevated temperatures, releasing hydrazine and carbon dioxide . Long-term studies have shown that this compound can maintain its oxygen scavenging properties over extended periods, making it suitable for use in boiler systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as anticancer activity . At higher dosages, this compound can cause adverse effects, including toxicity and potential damage to vital organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism involves its conversion to hydrazine and carbon dioxide, which are further metabolized in the body . The exact metabolic pathways and the enzymes involved in these processes are still being studied, but preliminary findings suggest that this compound plays a role in regulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound is transported across cell membranes through active transport mechanisms, utilizing ATP hydrolysis or ion/concentration gradients . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules to exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

oxane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFYOJKEXXUGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59293-14-0
Record name oxane-2-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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